叔丁基 4-(5-叠氮基戊基)哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

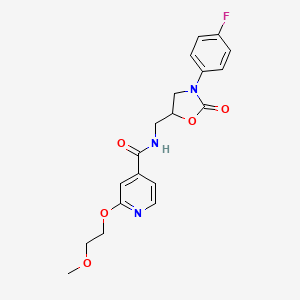

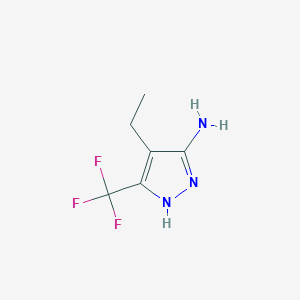

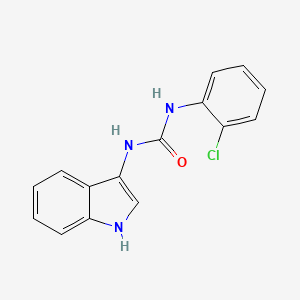

Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate, commonly known as TBAPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBAPPC is a piperidine derivative that contains an azide group, making it a useful tool for chemical biology and medicinal chemistry research.

科学研究应用

Medicinal Chemistry and Drug Development

Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate serves as a valuable intermediate in the synthesis of bioactive compounds. Researchers explore its potential as a building block for novel drugs. By modifying its structure, scientists can create derivatives with enhanced pharmacological properties. For instance, this compound could contribute to the development of new anticancer agents or antiviral drugs .

Click Chemistry and Bioconjugation

The azide group in Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate makes it an excellent candidate for click chemistry reactions. Researchers can use it to attach other molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This bioconjugation strategy allows precise labeling, drug delivery, and protein modification .

Materials Science and Surface Functionalization

Functionalized piperidine derivatives find applications in materials science. By incorporating Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate into polymers or surfaces, researchers can impart specific properties. For example, it could enhance adhesion, wettability, or biocompatibility of materials .

Photolabile Protecting Groups

The azide moiety in this compound acts as a photolabile protecting group. Researchers can selectively remove it using UV light, allowing controlled release of other functional groups. Applications include drug delivery systems, peptide synthesis, and photoresponsive materials .

Organic Synthesis and Diverse Chemical Transformations

Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate participates in various chemical reactions. These include nucleophilic substitutions, cyclizations, and cross-coupling reactions. Its versatility enables access to complex molecular architectures, making it valuable in organic synthesis .

Biological Probes and Imaging Agents

Researchers explore the use of Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate as a chemical probe. By attaching fluorescent or radioactive labels to the azide group, they can visualize specific biological processes. This compound may find applications in positron emission tomography (PET) imaging or fluorescence microscopy .

属性

IUPAC Name |

tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O2/c1-15(2,3)21-14(20)19-11-8-13(9-12-19)7-5-4-6-10-17-18-16/h13H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGKARNEZZWPIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromo-2-methylphenyl)-2,5-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2695120.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate](/img/structure/B2695124.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2695133.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2695135.png)

![N-(2,2-dimethoxyethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2695136.png)

![7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2695137.png)